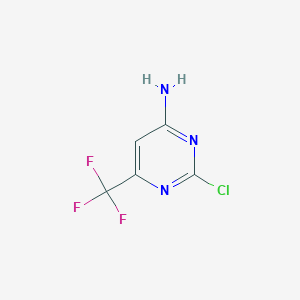

2-クロロ-6-(トリフルオロメチル)ピリミジン-4-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to bioisosterism . Another study reported the synthesis of 17 novel pyrimidine derivatives .科学的研究の応用

医薬品開発

この化合物のトリフルオロメチル基は、FDA承認薬剤の多くに見られる一般的なファーマコフォアです。 薬剤分子への組み込みにより、代謝安定性、バイオアベイラビリティ、および結合親和性を高めることができます 。たとえば、トリフルオロメチル基は薬剤の親油性を向上させることができ、細胞膜をより容易に通過して標的に到達することができます。

農薬

2-クロロ-6-(トリフルオロメチル)ピリミジン-4-アミンを含むトリフルオロメチルピリジン類は、活性農薬成分における重要な構造モチーフです 。これらは、作物を害虫や病気から保護するために使用されており、トリフルオロメチル基は化合物の有効性と安定性に貢献しています。

殺菌剤

この化合物は、殺菌剤の合成に使用されてきました。 トリフルオロメチル基の存在は、殺菌活性を著しく影響させる可能性があり、真菌病原体に対する作物の保護を最適化します .

PI3K阻害剤

がん研究では、2-クロロ-6-(トリフルオロメチル)ピリミジン-4-アミン誘導体がPI3K阻害剤として研究されています。 PI3Kは細胞増殖と生存に関与しており、その阻害はがん治療において強力な戦略となる可能性があります .

CGRP受容体拮抗薬

トリフルオロメチル基を含む化合物は、CGRP受容体拮抗薬として調査されてきました。 これらは、痛みシグナル伝達に関与する神経伝達物質を阻害できるため、偏頭痛などの病状の治療薬となる可能性があります .

フッ素化化合物の合成

この化合物は、医薬品化学、材料科学、および触媒における用途を持つさまざまなフッ素化有機化学物質の合成における中間体として役立ちます .

Safety and Hazards

作用機序

Mode of Action

The mode of action of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with mitochondrial complex I, leading to the inhibition of electron transport . This inhibition disrupts the energy production in cells, leading to their death.

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria by inhibiting the function of complex I . This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy. The specific pathways affected would depend on the cell type and the physiological context .

Pharmacokinetics

Therefore, it’s challenging to outline its impact on bioavailability. The compound’s lipophilicity and water solubility, which can influence its absorption and distribution, are reported .

Result of Action

The result of the compound’s action is the disruption of energy production within cells, leading to cell death . This makes it potentially useful in applications where the inhibition of certain cell types is desirable, such as in the treatment of diseases or in pest control .

Action Environment

The action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

生化学分析

Biochemical Properties

2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases, which are used to study the interfacial interactions of pyrimidines . This interaction is essential for understanding the behavior of pyrimidine derivatives in biological membranes.

Cellular Effects

The effects of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the trifluoromethyl group in the compound has been shown to enhance drug potency by improving interactions with target proteins, such as reverse transcriptase enzymes . This enhancement can lead to significant changes in cellular activities and responses.

Molecular Mechanism

At the molecular level, 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group plays a pivotal role in these interactions, often leading to enzyme inhibition or activation. For example, the compound’s interaction with reverse transcriptase enzymes involves key hydrogen bonding interactions that lower the pKa of cyclic carbamates, thereby enhancing drug potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term in vitro and in vivo studies are essential to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition or activation. At higher doses, toxic or adverse effects may occur, including skin and eye irritation, as well as respiratory irritation . Understanding the dosage thresholds is crucial for safe and effective use in research and therapeutic applications.

Metabolic Pathways

2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s trifluoromethyl group significantly affects its metabolic behavior, often leading to unique metabolic pathways compared to non-fluorinated analogs . These interactions are essential for understanding the compound’s overall metabolic impact.

Transport and Distribution

The transport and distribution of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical factors that determine its efficacy and toxicity. Studies have shown that the compound can be effectively transported across cellular membranes, influencing its distribution within different tissues .

Subcellular Localization

The subcellular localization of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its precise mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-4-11-2(5(7,8)9)1-3(10)12-4/h1H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOXHSQGNDLFPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517741 |

Source

|

| Record name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85730-36-5 |

Source

|

| Record name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)